molecular formula C14H17NO3S B11588596 N-(2-oxotetrahydrothiophen-3-yl)-2-phenoxybutanamide

N-(2-oxotetrahydrothiophen-3-yl)-2-phenoxybutanamide

Cat. No.: B11588596
M. Wt: 279.36 g/mol
InChI Key: JNMUOJMTGYIGQV-UHFFFAOYSA-N
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Description

N-(2-oxotetrahydrothiophen-3-yl)-2-phenoxybutanamide is a chemical compound with a unique structure that includes a thiophene ring, a phenoxy group, and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxotetrahydrothiophen-3-yl)-2-phenoxybutanamide typically involves the reaction of 2-phenoxybutanoyl chloride with 2-oxotetrahydrothiophene-3-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxotetrahydrothiophen-3-yl)-2-phenoxybutanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the butanamide moiety can be reduced to form alcohols.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

N-(2-oxotetrahydrothiophen-3-yl)-2-phenoxybutanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N-(2-oxotetrahydrothiophen-3-yl)-2-phenoxybutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-oxotetrahydrothiophen-3-yl)acetamide
  • 2-Chloro-N-(2-oxotetrahydrothiophen-3-yl)acetamide
  • N-(2-oxotetrahydro-3-thiophenyl)-2-(2-thienyl)acetamide

Uniqueness

N-(2-oxotetrahydrothiophen-3-yl)-2-phenoxybutanamide is unique due to its combination of a thiophene ring and a phenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds that may lack one or more of these functional groups.

Properties

Molecular Formula

C14H17NO3S

Molecular Weight

279.36 g/mol

IUPAC Name

N-(2-oxothiolan-3-yl)-2-phenoxybutanamide

InChI

InChI=1S/C14H17NO3S/c1-2-12(18-10-6-4-3-5-7-10)13(16)15-11-8-9-19-14(11)17/h3-7,11-12H,2,8-9H2,1H3,(H,15,16)

InChI Key

JNMUOJMTGYIGQV-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1CCSC1=O)OC2=CC=CC=C2

solubility

>41.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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